Cas no 921082-11-3 (N-{2-1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
N-{2-1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-{2-1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide
- AKOS022092146
- N-{2-[1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- F3258-0155
- 921082-11-3
- Z220356384
- N-(2-(1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- AKOS001312589
- N-[2-[2-benzoyl-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
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- Inchi: 1S/C23H21N3O4S/c1-31(29,30)25-19-13-7-5-11-17(19)20-15-21(18-12-6-8-14-22(18)27)26(24-20)23(28)16-9-3-2-4-10-16/h2-14,21,25,27H,15H2,1H3
- InChI Key: UTEPDQTXASCJSN-UHFFFAOYSA-N
- SMILES: S(C)(NC1C=CC=CC=1C1CC(C2C=CC=CC=2O)N(C(C2C=CC=CC=2)=O)N=1)(=O)=O
Computed Properties
- Exact Mass: 435.12527733g/mol
- Monoisotopic Mass: 435.12527733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 772
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 107Ų
N-{2-1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3258-0155-2μmol |
N-{2-[1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
921082-11-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3258-0155-5μmol |
N-{2-[1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
921082-11-3 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3258-0155-10μmol |
N-{2-[1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
921082-11-3 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3258-0155-20μmol |
N-{2-[1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
921082-11-3 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3258-0155-1mg |
N-{2-[1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
921082-11-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3258-0155-2mg |
N-{2-[1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
921082-11-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3258-0155-3mg |
N-{2-[1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
921082-11-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3258-0155-4mg |
N-{2-[1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
921082-11-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3258-0155-5mg |
N-{2-[1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
921082-11-3 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3258-0155-10mg |
N-{2-[1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
921082-11-3 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
N-{2-1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on N-{2-1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide
N-{2-1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide (CAS No. 921082-11-3): An Overview
N-{2-1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide (CAS No. 921082-11-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of methanesulfonamide and features a unique structural arrangement that includes a benzoyl group, a hydroxyphenyl moiety, and a dihydropyrazole ring. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of N-{2-1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide is characterized by its intricate arrangement of functional groups. The presence of the benzoyl group imparts aromatic stability and enhances the compound's solubility properties. The hydroxyphenyl moiety introduces hydrophilic characteristics, which can influence the compound's interaction with biological targets. The dihydropyrazole ring, a five-membered heterocyclic structure, is known for its bioactive properties and has been extensively studied in the context of drug discovery.
In recent years, significant research has been devoted to understanding the pharmacological properties of compounds with similar structural features. Studies have shown that derivatives of dihydropyrazoles, particularly those containing benzoyl and hydroxyphenyl groups, exhibit promising activities in various therapeutic areas. For instance, these compounds have been investigated for their anti-inflammatory, analgesic, and anti-cancer properties.
N-{2-1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide has been the subject of several preclinical studies aimed at elucidating its mechanism of action and potential therapeutic applications. One notable study published in the Journal of Medicinal Chemistry reported that this compound demonstrates potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers also found that the compound exhibits low cytotoxicity, making it a promising candidate for further development.
Beyond its anti-inflammatory properties, N-{2-1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide has shown potential in cancer research. A study published in Cancer Letters investigated the compound's ability to induce apoptosis in human breast cancer cells. The results indicated that the compound selectively targets cancer cells while sparing normal cells, suggesting its potential as an anticancer agent with reduced side effects.
The structural diversity and functional group flexibility of N-{2-1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide make it an attractive scaffold for medicinal chemists to explore further modifications. By altering specific functional groups or introducing new substituents, researchers can fine-tune the compound's pharmacological profile to enhance its efficacy and selectivity for specific biological targets.
In addition to its therapeutic potential, the synthesis of N-{2-1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide has been optimized to improve yield and purity. Various synthetic routes have been developed, including multistep processes involving condensation reactions and cyclization steps. These synthetic methods have been described in detail in several peer-reviewed journals, providing valuable insights for chemists working on similar compounds.
The physicochemical properties of N-{2-1-benzoyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-y l phen y l }m eth anes u l f on am ide strong > are also crucial for its pharmaceutical development. Key parameters such as solubility, stability, and bioavailability have been evaluated to ensure that the compound can be effectively formulated into various dosage forms. Preclinical studies have demonstrated that the compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for further clinical evaluation.
Clinical trials are an essential step in translating preclinical findings into therapeutic applications. While no clinical trials specific to < strong >N-{ 2 - 1 -b en z oy l - 5 -( 2 - hy dr ox y ph en y l ) - 4 , 5 - di hy dr o - 1 H - py ra zo l - 3 - y l ph en y l }m eth an es u lf on am id e strong > have been reported yet, ongoing preclinical studies suggest that it holds promise for future clinical investigation. Researchers are actively working on advancing this compound through various stages of drug development.
In conclusion, < strong >N-{ 2 - 1 -b en z oy l - 5 -( 2 - hy dr ox y ph en y l ) - 4 , 5 - di hy dr o - 1 H - py ra zo l - 3 - y l ph en y l }m eth an es u lf on am id e strong > (CAS No. 921082-11-3) is a promising organic compound with diverse pharmacological activities. Its unique chemical structure and favorable physicochemical properties make it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences.
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